

Commercial Suppliers and Application Notes for 20-Methylpregn-5-en-3β-ol

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial suppliers for 20-Methylpregn-5-en-3β-ol (CAS No. 1042-59-7), along with detailed application notes and experimental protocols to facilitate its use in research and development.

Commercial Availability

20-Methylpregn-5-en-3β-ol is a specialized steroidal compound available from a select number of chemical suppliers. Researchers can inquire about its availability and obtain quotations from the following companies:

- Smolecule: Lists 20-Methylpregn-5-en-3β-ol and provides a summary of its applications.
- Angene International Limited: Includes 20-Methylpregn-5-en-3β-ol in their product catalog.
- ChemicalBook: Offers a platform to inquire about the compound from various suppliers and provides information on its synthesis.[1]

It is recommended to contact these suppliers directly for the most up-to-date information on product specifications, purity, availability, and pricing.

Physicochemical Properties



A summary of the key physicochemical properties of 20-Methylpregn-5-en-3 β -ol is presented in the table below.

Property	Value	Reference
CAS Number	1042-59-7	[2]
Molecular Formula	C22H36O	[2]
Molecular Weight	316.5 g/mol	[2]
IUPAC Name	(3S,8S,9S,10R,13R,14S,17R)- 10,13-dimethyl-17-propan-2-yl- 2,3,4,7,8,9,11,12,14,15,16,17- dodecahydro-1H- cyclopenta[a]phenanthren-3-ol	
Synonyms	Guneribol, 23,24-Dinor-5- cholen-3-ol	[2]
Appearance	White to off-white crystalline powder	
Solubility	Soluble in organic solvents such as ethanol, methanol, and chloroform. Insoluble in water.	

Application Notes

20-Methylpregn-5-en-3 β -ol is a pregnane steroid derivative with potential applications in various fields of research, particularly in endocrinology, oncology, and neurobiology. Its biological activities are attributed to its interaction with steroid hormone receptors.

3.1. Steroid Receptor Modulation

This compound is hypothesized to interact with nuclear hormone receptors, such as the androgen receptor (AR) and the glucocorticoid receptor (GR), potentially acting as an agonist, antagonist, or selective modulator.[3] Its unique 20-methyl substitution may confer altered receptor binding affinity and specificity compared to endogenous pregnane steroids.[3]



3.2. Anticancer Research

Given the role of steroid hormones in the progression of certain cancers (e.g., prostate and breast cancer), 20-Methylpregn-5-en-3β-ol can be investigated for its potential as an anticancer agent. Its ability to modulate steroid receptor activity makes it a candidate for studies on hormone-dependent cancer cell lines.

3.3. Neurosteroid Research

Neurosteroids play crucial roles in regulating neuronal function, mood, and behavior. As a modified pregnane derivative, 20-Methylpregn-5-en-3 β -ol can be explored for its potential neuroprotective or neuro-modulatory effects.

3.4. Synthetic Chemistry

20-Methylpregn-5-en-3β-ol serves as a valuable starting material or intermediate in the synthesis of novel steroid analogues with potentially enhanced or modified biological activities. [3]

Experimental Protocols

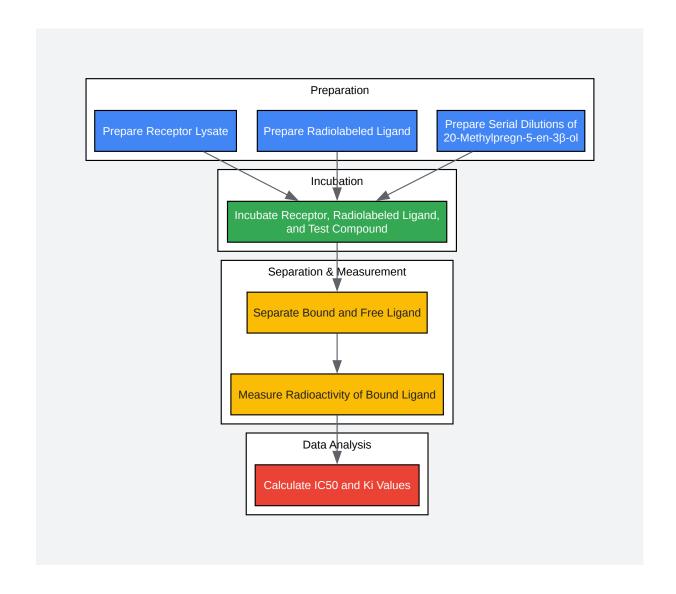
The following are detailed protocols for key experiments involving 20-Methylpregn-5-en-3β-ol.

4.1. In Vitro Steroid Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of 20-Methylpregn-5-en- 3β -ol for a specific steroid hormone receptor.

Workflow for Steroid Receptor Binding Assay





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Caption: Workflow for a competitive steroid receptor binding assay.

Methodology:

 Preparation of Receptor Lysate: Prepare a cell lysate containing the target steroid receptor (e.g., from cells overexpressing the receptor).

Methodological & Application





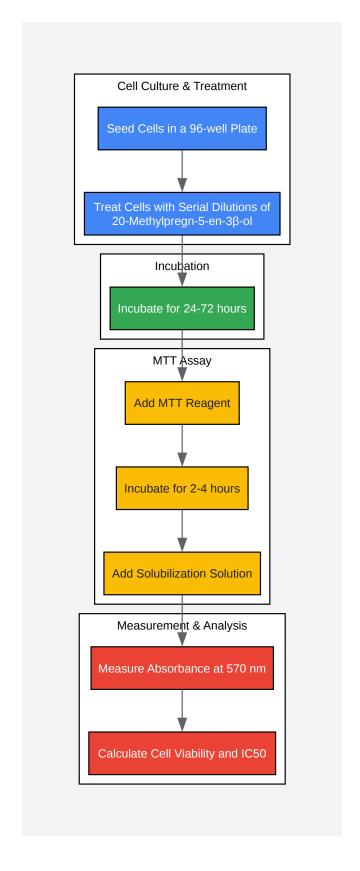
- Preparation of Radiolabeled Ligand: Use a commercially available radiolabeled ligand known to bind to the target receptor (e.g., [3H]-dihydrotestosterone for the androgen receptor).
- Serial Dilutions: Prepare a series of dilutions of 20-Methylpregn-5-en-3β-ol in an appropriate buffer.
- Incubation: In a microplate, combine the receptor lysate, a fixed concentration of the radiolabeled ligand, and the various concentrations of the test compound. Incubate at 4°C for a specified time to reach equilibrium.
- Separation: Separate the receptor-bound radiolabeled ligand from the free radiolabeled ligand using a method such as dextran-coated charcoal or filtration.
- Measurement: Quantify the radioactivity of the bound fraction using a scintillation counter.
- Data Analysis: Plot the percentage of bound radiolabeled ligand against the concentration of the test compound. Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the binding of the radiolabeled ligand) and subsequently the Ki (inhibition constant).

4.2. Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of 20-Methylpregn-5-en-3 β -ol on a cancer cell line.

Workflow for MTT Cell Viability Assay





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Caption: Workflow for assessing cell viability using the MTT assay.



Methodology:

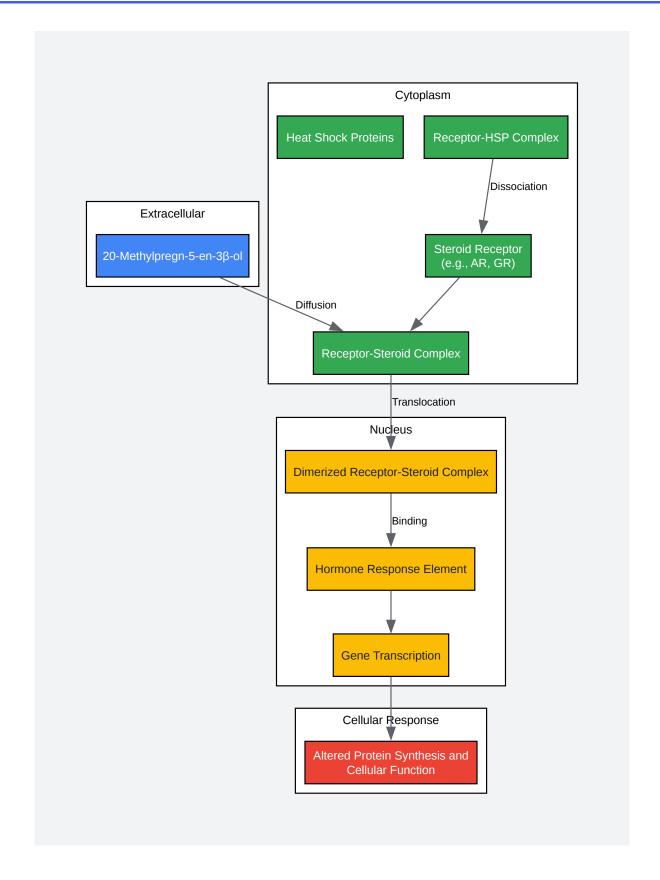
- Cell Seeding: Seed a hormone-dependent cancer cell line (e.g., LNCaP for prostate cancer)
 in a 96-well plate at a suitable density and allow them to adhere overnight.
- Treatment: Treat the cells with a range of concentrations of 20-Methylpregn-5-en-3β-ol. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
- Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
- Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
- Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.

Signaling Pathway Analysis

The primary signaling pathway modulated by 20-Methylpregn-5-en-3β-ol is likely the steroid hormone receptor signaling pathway.

Steroid Hormone Receptor Signaling Pathway





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Caption: Simplified diagram of the steroid hormone receptor signaling pathway.



Pathway Description:

- Cellular Entry: Being a lipophilic molecule, 20-Methylpregn-5-en-3β-ol is expected to diffuse across the cell membrane.
- Receptor Binding: In the cytoplasm, it may bind to an inactive steroid receptor, which is
 typically complexed with heat shock proteins (HSPs). This binding causes the dissociation of
 the HSPs.
- Nuclear Translocation and Dimerization: The activated receptor-steroid complex translocates to the nucleus and dimerizes.
- DNA Binding and Gene Transcription: The dimerized complex binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes.
- Cellular Response: This binding modulates the transcription of these genes, leading to altered protein synthesis and subsequent changes in cellular function.

Further research is required to fully elucidate the specific receptor interactions and downstream effects of 20-Methylpregn-5-en-3β-ol.

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References

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